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Introduction

Sanglifehrin A (SfA) is a potent immunosuppressive natural product that binds to cyclophilins,
a family of peptidyl-prolyl isomerases.[1][2] Unlike other well-known immunosuppressants that
bind to this protein family, such as cyclosporin A (CsA), SfA exerts its effects through a distinct
mechanism of action that is not fully elucidated.[1][3] Traditional affinity-based pulldown
methods for target identification of SfA have been challenging. Photoaffinity labeling (PAL),
coupled with quantitative chemical proteomics, has emerged as a powerful technique to
overcome these challenges. This method utilizes a photoactivatable analog of SfA to covalently
capture its interacting proteins in a native cellular context, allowing for their subsequent
identification and quantification by mass spectrometry.[4]

Recent studies employing this methodology have successfully identified Cyclophilin B (CypB)
as a primary and functionally relevant intracellular target of Sanglifehrin A.[4] These studies
revealed a novel mechanism where SfA binding to CypB in the endoplasmic reticulum leads to
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the secretion of CypB, which in turn inhibits collagen synthesis.[1][2][5][6] This application note
provides a detailed overview and experimental protocols for the use of photoaffinity labeling to
identify and characterize the cellular targets of Sanglifehrin A.

Data Presentation: Quantitative Proteomics of
Sanglifehrin A Target Engagement

A key outcome of the photoaffinity labeling workflow is the quantitative proteomic data that
allows for the identification of specific binding partners of Sanglifehrin A. The data is typically
presented in tables that highlight proteins significantly enriched by the photoaffinity probe and
where this enrichment is competed off by an excess of the parent compound (unmodified
Sanglifehrin A).

Table 1: Identification of Cyclophilin B as a Primary Target of Sanglifehrin A in Jurkat Cells

. Fold Fold .
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This table is a representative summary based on published findings. Actual values can be

found in the supplementary materials of Flaxman et al., JCI Insight, 2024.[7][8] The data

demonstrates that while both Cyclophilin A and B are bound by the SfA probes, Cyclophilin B is

the most significantly enriched target. The "Competition" column indicates that the binding is

specific, as pre-incubation with an excess of unmodified SfA prevents the enrichment of the

target by the photoaffinity probe.

Table 2: Binding Affinities of Sanglifehrin A and Photoaffinity Probes to Cyclophilins

Compound Target Binding Affinity (Kd, nM)
Sanglifehrin A Cyclophilin A 0.2

Sanglifehrin A Cyclophilin B 15

pSfA1l Cyclophilin A 0.3

pSfAL Cyclophilin B 2.0

pSfA2 Cyclophilin A 10.0

pSfA2 Cyclophilin B 3.5

This table is a representative summary of binding affinity data.[4]

Experimental Protocols

Synthesis of Sanglifehrin A Photoaffinity Probes (pSfA1l
and pSfA2)

The development of a suitable photoaffinity probe is critical for the success of the experiment.
The probes pSfAl and pSfA2 are derivatives of Sanglifehrin A that incorporate two key
functionalities: a diazirine moiety for UV-light-induced covalent crosslinking to target proteins,
and a terminal alkyne handle for the subsequent copper-catalyzed azide-alkyne cycloaddition
(CuAAC) or "click" chemistry-based enrichment of labeled proteins.[4]

The synthesis involves the strategic modification of the Sanglifehrin A scaffold to introduce a
minimalist diazirine-alkyne tag. The synthesis of such tags is a multi-step process that can be
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achieved through various published routes.[9][10] The tag is then coupled to a suitable position
on the Sanglifehrin A molecule that is not essential for target binding.

Photoaffinity Labeling in Live Jurkat Cells

This protocol describes the photoaffinity labeling of Sanglifehrin A targets in a suspension cell
line, such as Jurkat T cells.

Materials:
o Jurkat cells (ATCC TIB-152)

e RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin,
and 100 pg/mL streptomycin

o Sanglifehrin A (SfA)

o pSfAl and pSfA2 photoaffinity probes

e DMSO (cell culture grade)

e Phosphate-buffered saline (PBS), ice-cold

o UV irradiation source (e.g., Rayonet reactor with 350 nm bulbs)
o 6-well tissue culture plates

Procedure:

e Cell Culture: Culture Jurkat cells in suspension at 37°C in a humidified 5% CO2 incubator to
a density of approximately 1 x 1076 cells/mL.[11]

e Cell Plating: Seed 2 x 1077 cells per well in 6-well plates.
e Probe Incubation:

o Prepare stock solutions of pSfAl, pSfA2, and SfA in DMSO.
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o For the labeling experiment, add the photoaffinity probe (e.g., pSfA1 or pSfA2) to the cell
suspension at a final concentration of 1-10 uM.

o For the competition control, pre-incubate the cells with a 10-fold excess of SfA for 30
minutes before adding the photoaffinity probe.

o For the no-UV control, incubate the cells with the photoaffinity probe but do not expose
them to UV light.

Incubate the cells for 1 hour at 37°C.

[e]

e UV Irradiation:
o Place the 6-well plates on ice.

o Irradiate the cells with UV light (350 nm) for 15-30 minutes.[9] The optimal irradiation time
should be determined empirically.

e Cell Harvesting and Lysis:

[¢]

After irradiation, transfer the cell suspension to a pre-chilled 15 mL conical tube.
o Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.
o Wash the cell pellet twice with 10 mL of ice-cold PBS.

o Lyse the cell pellet in RIPA buffer supplemented with protease inhibitors.[12][13] Incubate
on ice for 30 minutes with occasional vortexing.

o Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

o Collect the supernatant and determine the protein concentration using a BCA assay.

Click Chemistry-based Enrichment of Labeled Proteins

This protocol describes the enrichment of alkyne-tagged proteins from the cell lysate using
biotin-azide and streptavidin affinity purification.

Materials:
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o Cell lysate containing photo-crosslinked proteins
» Biotin-azide
o Copper(ll) sulfate (CuSO4)
o Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
e Sodium ascorbate
o Streptavidin-agarose beads
o Wash buffers (e.g., PBS with 0.1% SDS)
o Elution buffer (e.g., 2% SDS in 50 mM Tris-HCI, pH 7.5)
Procedure:
» Click Reaction:
o To 1 mg of protein lysate, add biotin-azide to a final concentration of 50 uM.
o Add THPTA to a final concentration of 1 mM.
o Add CuSO4 to a final concentration of 200 pM.

o Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration
of 2 mM.[1][6][14]

o Incubate the reaction for 1 hour at room temperature with gentle rotation.

o Protein Precipitation:

[¢]

Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubate at -20°C for
1 hour.

o

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins.

[e]

Carefully decant the supernatant and wash the pellet with ice-cold methanol.
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o Air-dry the protein pellet.
« Affinity Purification:
o Resuspend the protein pellet in a buffer containing 1% SDS.

o Add pre-washed streptavidin-agarose beads to the lysate and incubate for 2 hours at room
temperature with gentle rotation.

o Wash the beads extensively with a series of buffers (e.g., 1% SDS in PBS, 4 M urea in
PBS, and PBS) to remove non-specifically bound proteins.

o Elute the biotinylated proteins from the beads by boiling in elution buffer.

Proteomic Analysis by Mass Spectrometry

The enriched proteins are then digested into peptides and analyzed by quantitative mass
spectrometry (e.g., using Tandem Mass Tag (TMT) labeling for relative quantification).

Materials:

Enriched protein eluate

Dithiothreitol (DTT)

lodoacetamide (IAA)

Trypsin (mass spectrometry grade)

TMT labeling reagents

LC-MS/MS system
Procedure:
» Protein Digestion:

o Reduce the disulfide bonds in the eluted proteins by adding DTT to a final concentration of
10 mM and incubating at 56°C for 30 minutes.
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o Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and
incubating in the dark at room temperature for 30 minutes.

o Digest the proteins with trypsin overnight at 37°C.

e TMT Labeling:

o Label the resulting peptides with the appropriate TMT reagents according to the
manufacturer's protocol.

o Quench the labeling reaction with hydroxylamine.

o Combine the differentially labeled peptide samples.
e LC-MS/MS Analysis:

o Analyze the combined peptide sample by LC-MS/MS.

o Acquire the data in a data-dependent acquisition mode.
e Data Analysis:

o Process the raw mass spectrometry data using a suitable software package (e.g.,
MaxQuant, Proteome Discoverer).

o lIdentify the proteins and quantify the relative abundance of each protein based on the
TMT reporter ion intensities.

o Perform statistical analysis to identify proteins that are significantly enriched by the
photoaffinity probe and competed by the parent compound.

Visualizations
Signaling Pathway
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Caption: Mechanism of Sanglifehrin A-induced inhibition of collagen synthesis.

Experimental Workflow
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Caption: Photoaffinity labeling workflow for SfA target identification.
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Caption: Logic for identifying specific targets using competition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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